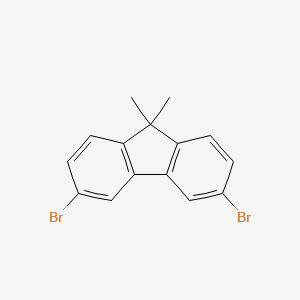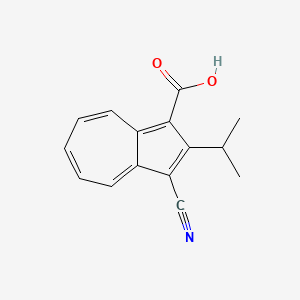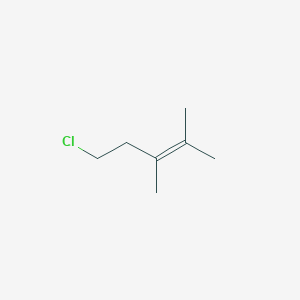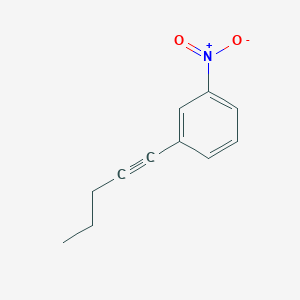
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a chloro group, an ethyl ester, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of more oxidized compounds, such as carboxylic acids.
Scientific Research Applications
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The chloro group and the pyrrolidinone ring play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate can be compared with other pyrrolidinone derivatives, such as:
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Similar structure but lacks the chloro group.
Ethyl 2-(2-oxopyrrolidin-1-ylidene)acetate: Similar structure but lacks the chloro group and has a different substitution pattern.
Properties
CAS No. |
652151-66-1 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
ethyl 2-chloro-2-(5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C8H10ClNO3/c1-2-13-8(12)7(9)5-3-4-6(11)10-5/h2-4H2,1H3,(H,10,11) |
InChI Key |
BFRSUJOWDFMEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCC(=O)N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)


![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)


![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)


![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
